Bitoscanate

Catalog No.
S521501
CAS No.
4044-65-9
M.F
C8H4N2S2
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bitoscanate

CAS Number

4044-65-9

Product Name

Bitoscanate

IUPAC Name

1,4-diisothiocyanatobenzene

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H

InChI Key

OMWQUXGVXQELIX-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble in water. Sol in alcohol, chloroform.
Soluble in acetone and acetic acid

Synonyms

Bitoscanate; 16842; Bitoscanatum; Hoe 16842; Phenylene thiocyanate; AI3-28258; HSDB 6435;

Canonical SMILES

C1=CC(=CC=C1N=C=S)N=C=S

The exact mass of the compound Bitoscanate is 191.9816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water. sol in alcohol, chloroform.soluble in acetone and acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758884. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Bitoscanate (CAS: 4044-65-9), chemically known as 1,4-phenylene diisothiocyanate (PDITC), is a highly reactive, para-substituted aromatic homobifunctional crosslinker. Presenting as a crystalline solid with a melting point of approximately 132 °C, it is practically insoluble in water but readily soluble in organic solvents such as chloroform, acetone, and dimethyl sulfoxide (DMSO) [1]. While historically utilized as an anthelmintic agent, its modern procurement value lies in its role as a rigid structural building block for advanced materials and bioconjugation. The dual isothiocyanate groups react efficiently with primary amines to form stable, oxygen-free thiourea linkages. This specific reactivity profile makes it a critical precursor for the synthesis of high-k dielectric polythioureas, covalent organic frameworks (COFs) for energy storage, and molecular layer deposition (MLD) thin films, where the rigid para-aromatic backbone enforces optimal interdomain spacing and thermal stability [2].

Substituting 1,4-phenylene diisothiocyanate with its structural isomers or oxygen analogs compromises process yield and material performance. When buyers substitute the para-isomer (1,4-PDITC) with the meta-isomer (1,3-phenylene diisothiocyanate), the altered geometric constraints induce severe steric stress during surface functionalization, leading to the degradation of underlying silane layers and a drastic reduction in immobilized target molecules[1]. Furthermore, substituting with the isocyanate analog (1,4-phenylene diisocyanate, PDIC) shifts the resulting polymer chemistry from polythioureas to polyureas. Aromatic polyureas synthesized from PDIC are typically sensitive to light, changing color upon exposure, and lack the specific conformational hydrogen-bonding arrays that thiourea linkages provide for high-dielectric energy storage [2]. Consequently, for applications requiring oxygen-free linkages, high breakdown strength, or non-destructive solid-phase bioconjugation, 1,4-PDITC cannot be generically replaced.

Substrate Integrity and Immobilization Yield in Bioconjugation

In the fabrication of solid-phase biosensors, the choice of crosslinker geometry dictates the stability of the functionalized surface. A study evaluating short linkers for enzyme immobilization on silanized surfaces demonstrated that 1,4-phenylene diisothiocyanate (PDC) allowed successful, stable covalent enzyme binding. In contrast, utilizing the meta-isomer, 1,3-phenylene diisothiocyanate (MDC), caused active degradation of the underlying silane layer upon enzyme adsorption, significantly lowering the total amount of immobilized molecules [1].

Evidence DimensionSilane layer stability and immobilization efficiency
Target Compound Data1,4-PDITC: Stable silane layer, high enzyme immobilization yield
Comparator Or Baseline1,3-PDITC (MDC): Silane layer degradation, significantly lowered immobilization
Quantified DifferencePara-geometry prevents substrate degradation seen with meta-geometry
ConditionsEnzyme (G6PDH) immobilization on silane-modified surfaces monitored via QCM-D and XPS

Procuring the para-isomer is essential for diagnostic and biosensor manufacturers to ensure high-yield probe immobilization without destroying the underlying substrate.

Ultrahigh Sulfur Loading in Li-S Battery Covalent Organic Frameworks

For advanced energy storage, 1,4-phenylene diisothiocyanate acts as a critical linker in synthesizing thiourea-based Covalent Organic Gels (COGs) for Li-S battery cathodes. When crosslinked with tetrakis(4-aminophenyl)methane, the resulting COG encapsulates carbon nanotube/sulfur networks, enabling an ultrahigh sulfur loading of 12.6 mg/cm² and an initial areal capacity of 13.7 mAh/cm² at 0.1 C. By comparison, standard PVDF binders fail at high loadings, achieving only 3.01 mAh/cm² at an attempted 8.3 mg/cm² loading [1].

Evidence DimensionAreal capacity and sulfur loading limits
Target Compound DataPDITC-COG Binder: 13.7 mAh/cm² at 12.6 mg/cm² sulfur loading
Comparator Or BaselineStandard PVDF Binder: 3.01 mAh/cm² at 8.3 mg/cm² sulfur loading
Quantified Difference>350% increase in functional areal capacity at extreme sulfur loadings
ConditionsFreestanding CNT/S/COG electrodes tested at 0.1 C over 100 cycles

Battery developers must select PDITC to synthesize COF/COG binders that physically prevent polysulfide shuttling and support commercially viable sulfur loadings.

Dielectric Breakdown Strength in Polymer Capacitors

In the synthesis of energy-storable dielectrics, block copolymers utilizing 1,4-phenylene diisothiocyanate to form polythiourea (PTU) segments demonstrate exceptional electrical properties. The rigid para-aromatic spacer optimizes interdomain spacing and conformational hydrogen-bonding arrays. This architecture enhances the breakdown strength to 563 MV/m and achieves an extraordinary energy density of 10.7 J/cm³, vastly outperforming standard non-polar block baselines and aliphatic PTU variants that suffer from lower dipole density and inferior localized segmental motion [1].

Evidence DimensionDielectric breakdown strength and energy density
Target Compound DataPDITC-based block copolymer: 563 MV/m breakdown strength, 10.7 J/cm³ energy density
Comparator Or BaselineStandard PMSEMA prepolymer baseline: 264 MV/m breakdown strength
Quantified Difference113% enhancement in breakdown strength via PDITC-derived polythiourea integration
ConditionsEnd-group-modified PMSEMA prepolymers via RAFT polymerization reacted with 1,4-PDITC

Procuring PDITC as a monomer is critical for materials engineers designing next-generation film capacitors that require simultaneous high dielectric constants and extreme breakdown voltages.

Thermal Stability of Oxygen-Free Molecular Layer Deposition (MLD) Films

For nanoscale protective coatings, 1,4-phenylene diisothiocyanate enables the vapor-phase Molecular Layer Deposition (MLD) of oxygen-free polythiourea films when reacted with ethylenediamine. These films exhibit a highly controlled, constant growth rate of 1.9 to 2.8 Å per cycle and maintain chemical integrity up to 200 °C under vacuum annealing. In contrast, utilizing 1,4-phenylene diisocyanate (PDIC) produces aromatic polyureas that contain oxygen linkages and are characteristically sensitive to light, undergoing undesirable color changes upon exposure [1].

Evidence DimensionFilm linkage chemistry and environmental stability
Target Compound Data1,4-PDITC: Oxygen-free thiourea linkages, stable to 200 °C, light-stable
Comparator Or Baseline1,4-PDIC: Oxygen-containing urea linkages, light-sensitive (color changing)
Quantified DifferenceElimination of oxygen linkages and photolytic color degradation
ConditionsMLD cycling at 50 °C on silica substrates, followed by 50 mTorr N2 vacuum annealing

Semiconductor and nanofabrication buyers should select PDITC over PDIC to deposit highly conformal, light-stable, oxygen-free organic nanolaminates.

Solid-Phase Biosensor and Microarray Fabrication

Where this compound is the right choice: Manufacturing environments producing diagnostic microarrays or enzyme-linked biosensors. Because 1,4-PDITC covalently links primary amines without degrading underlying functionalized silane layers (unlike its meta-isomer), it ensures maximum surface coverage and reproducible assay performance [1].

High-Energy-Density Polymer Film Capacitors

Where this compound is the right choice: R&D and pilot-scale synthesis of advanced dielectric materials. PDITC is the optimal monomer for polyaddition reactions forming block copolythioureas, providing the rigid para-aromatic backbone necessary to push dielectric breakdown strengths beyond 500 MV/m while maintaining high energy density [2].

Covalent Organic Frameworks (COFs) for Li-S Battery Cathodes

Where this compound is the right choice: Battery engineering workflows aiming to commercialize high-loading lithium-sulfur cells. PDITC acts as a structural crosslinker to form Covalent Organic Gels (COGs) that successfully entrap polysulfides, allowing sulfur loadings to exceed 12 mg/cm²—a threshold where conventional PVDF binders structurally fail [3].

Oxygen-Free Molecular Layer Deposition (MLD)

Where this compound is the right choice: Nanofabrication facilities requiring conformal, oxygen-free organic thin films. Used as a vapor-phase precursor alongside diamines, PDITC enables the precise, layer-by-layer growth of polythiourea films that are thermally stable up to 200 °C and avoid the light-sensitivity issues inherent to polyureas derived from isocyanate analogs [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Bitoscanate appears as odorless colorless crystals. Melting point 132 °C.

Color/Form

Colorless needles
Yellowish-white, crystalline powde

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

191.98159048 Da

Monoisotopic Mass

191.98159048 Da

Heavy Atom Count

12

Taste

Tasteless

LogP

log Kow = 4.67 (est)

Odor

Odorless
Almost odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen cyanide, nitrogen and sulfur oxides/.

Appearance

Solid powder

Melting Point

270 °F (EPA, 1998)
132 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6D1R3P86GX

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antinematodal Agents
As an anthelmintic in the treatment of hookworms. It has been given in 3 doses of 100 mg at 12-hourly intervals or as a single dose of 150 mg. It is recommended that 8 weeks should elapse before a course is repeated.
In a survey of 1395 patients with mixed infection treated with bitoscanate the cure-rate for those with hookworms was highest for patients aged 10-14 years who received the total dose of 300 mg. Bitoscanate was effective also against giardiasis and against the dwarf tapeworm Hymenolepis nana.
In a survey including 1714 persons, a single dose of bitoscanate 150 mg was considered to be of value for large-scale eradication of hookworms (Ancylostoma and Necator).
Bitoscanate (Jonit) was examined for clinical efficacy and safety in 30 hospitalized patients with hookworm infection due to Necator americanus. With 2 doses of 100 mg., each administered 12 hours apart after food, cure was obtained in 16 out of 30 patients. Egg reduction of over 95% occurred in 90% of the patients. The untoward effects observed were mild and limited to the gastrointestinal tract. There was no significant alteration of any of the laboratory tests performed.

Vapor Pressure

6.2X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

4044-65-9

Absorption Distribution and Excretion

After oral administration of the anthelmintic, (14)C-bitoscanate to dogs, renal elimination ... and fall-off of blood concentrations ... of (14)C- were biphasic. Similar results were obtained in man except that urinary excretion was more delayed, and more (14)C- was excreted renally. Much of the (14)C- had been excreted within 5 days from both species, but excretion of the remainder was protracted. Thus after 3 weeks, the dog had excreted 80% in the feces, and 12% in the urine, and after 5 weeks, man had excreted respectively 55 and 28% by these routes; 3% still circulated in the blood. Fetuses contained 3% of the dose, 16 hr after admin of (14)C-bitoscanate to a pregnant dog. The data indicated that part of the (14)C binding to the tissues was only slowly excreted, possibly because (14)C-bitoscanate was irreversibly bound to biological macromolecules through its isothiocyanate groups. ... final rates of excretion of (14)C reflected rates of metabolism and excretion of the endogenous macromolecules to which bitoscanate was bound.
Bitoscanate is partly absorbed from the gastro-intestinal tract and slowly excreted ...

Metabolism Metabolites

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Bitoscanate

Biological Half Life

Half-life of 0.5 and 8 days in renal elimination and fall-off of blood concentrations of half-life of 0.8 and 12 days /occurred after oral admin of bitoscanate to dogs/. /Similar results were obtained in man except that urinary excretion was more delayed, and more (14)C-bitoscanate was excreted renally/.
... a half-life of 26 days has been reported /in humans/.

Use Classification

Hazard Classes and Categories -> Reactive - 1st degree

Methods of Manufacturing

Preparation and use as anthelmintic: FR M1652 and GB 1001314 (1963, 1965 to Hoechst).
Purification: Soeder, Laemmer, DE 1172664 (1964 to Hoechst).

General Manufacturing Information

Benzene, 1,4-diisothiocyanato-: ACTIVE

Dates

Last modified: 08-15-2023
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2: Elshafey R, Tlili C, Abulrob A, Tavares AC, Zourob M. Label-free impedimetric immunosensor for ultrasensitive detection of cancer marker Murine double minute 2 in brain tissue. Biosens Bioelectron. 2013 Jan 15;39(1):220-5. doi: 10.1016/j.bios.2012.07.049. Epub 2012 Aug 3. PubMed PMID: 22898660.
3: Baccaro A, Steck AL, Marx A. Barcoded nucleotides. Angew Chem Int Ed Engl. 2012 Jan 2;51(1):254-7. doi: 10.1002/anie.201105717. Epub 2011 Nov 14. PubMed PMID: 22083884.
4: Sheng H, Ye BC. Different strategies of covalent attachment of oligonucleotide probe onto glass beads and the hybridization properties. Appl Biochem Biotechnol. 2009 Jan;152(1):54-65. doi: 10.1007/s12010-008-8245-9. Epub 2008 May 20. PubMed PMID: 18491234.
5: Bowen JM, Vitayavirasak B. Contractile activity and motility responses of the dog heartworm Dirofilaria immitis to classical anthelmintics and other compounds. Vet Parasitol. 2005 Nov 25;134(1-2):183-8. Epub 2005 Aug 1. PubMed PMID: 16076531.
6: Sugie S, Vinh PQ, Rahman KM, Ushida J, Kohno H, Suzuki R, Hara A, Quang le B, Tanaka T, Mori H. Suppressive effect of 1,4-phenylene diisothiocyanate on N-butyl-N-(4-hydroxybutyl)nitrosamine-induced urinary bladder carcinogenesis in male ICR mice. Int J Cancer. 2005 Nov 20;117(4):524-30. Erratum in: Int J Cancer. 2005 Dec 20;117(6):1065. PubMed PMID: 15929075.
7: Benters R, Niemeyer CM, Wöhrle D. Dendrimer-activated solid supports for nucleic acid and protein microarrays. Chembiochem. 2001 Sep 3;2(9):686-94. PubMed PMID: 11828505.
8: Walsh MK, Wang X, Weimer BC. Optimizing the immobilization of single-stranded DNA onto glass beads. J Biochem Biophys Methods. 2001 Feb 26;47(3):221-31. PubMed PMID: 11245893.
9: Liang SP, Lee TT, Laursen RA. Single-step electroelution of proteins from SDS-polyacrylamide gels and immobilization on diisothiocyanate-glass beads in prepacked capillary columns for solid-phase microsequencing. Anal Biochem. 1991 Aug 15;197(1):163-7. PubMed PMID: 1952060.
10: Pappin DJ, Coull JM, Köster H. Solid-phase sequence analysis of proteins electroblotted or spotted onto polyvinylidene difluoride membranes. Anal Biochem. 1990 May 15;187(1):10-9. PubMed PMID: 2372105.
11: Periyasamy SM, Huang WH, Askari A. Subunit associations of (Na+ + K+)-dependent adenosine triphosphatase. Chemical cross-linking studies. J Biol Chem. 1983 Aug 25;258(16):9878-85. PubMed PMID: 6309787.
12: Ogawa T, Suruga K, Kojima Y, Kitahara T, Kuwabara N. Experimental study of the pathogenesis of infantile obstructive cholangiopathy and its clinical evaluation. J Pediatr Surg. 1983 Apr;18(2):131-5. PubMed PMID: 6854489.
13: Ogawa T, Suruga K, Kuwabara N. Experimental model of infantile obstructive cholangiopathy using 1,4-phenylenediisothiocyanate. Jpn J Surg. 1981;11(5):372-6. PubMed PMID: 7198165.
14: Werner GT. [Worm-diseases]. Fortschr Med. 1976 Jul 15;94(20-21):1165-71. German. PubMed PMID: 955553.
15: Samuel MR. Clinical experience with bitoscanate. Prog Drug Res. 1975;19:96-107. Review. PubMed PMID: 769080.
16: Patricia AH, Rao UP, Subramaniam R, Madanagopalan N. Experience with bitoscanate in adults. Prog Drug Res. 1975;19:90-5. PubMed PMID: 769079.
17: Mutalik GS, Gulati RB. Comparative study of bitoscanate, bephenium hydroxynaphthoate and tetrachlorethylene in hookworm disease. Prog Drug Res. 1975;19:86-9. PubMed PMID: 769078.
18: Mutalik GS, Gulati RB, Iqbal AK. A field trial with bitoscanate in India. Prog Drug Res. 1975;19:81-5. PubMed PMID: 769077.
19: Johnson S. A comparative study of bitoscanate, bephenium hydroxynaphthoate and tetrachlorethylene in hookworm infection. Prog Drug Res. 1975;19:70-4. PubMed PMID: 769076.
20: Harinasuta T, Bunnag D. Clinical field trial of bitoscanate in Necator americanus infection, South Thailand. Prog Drug Res. 1975;19:64-9. PubMed PMID: 769075.

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